molecular formula C13H10FN5O3 B1392562 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 1242925-73-0

6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B1392562
M. Wt: 303.25 g/mol
InChI Key: AOMBFROUARXRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C13H10FN5O3 and its molecular weight is 303.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study by Huang and Lee (2011) investigated compounds including 1,2,4-triazine-3,5(2H,4H)-dione derivatives for their antibacterial activity against Gram-positive and Gram-negative microorganisms. They found that certain compounds in this series showed selective inhibition activity against specific bacterial strains, indicating potential as antibacterial agents (Huang & Lee, 2011).

5-HT2 Antagonist Activity

Research by Watanabe et al. (1992) on 1,2,4-triazine derivatives, including those with a 4-fluorophenyl group, demonstrated potent 5-HT2 antagonist activity. This suggests their potential application in treating conditions associated with serotonin receptors, such as depression or anxiety (Watanabe et al., 1992).

Antifungal Activity

Mishra, Singh, and Wahab (2000) explored 1,2,4-triazine derivatives, including those with 4-fluorophenyl groups, for their antifungal properties. They compared these compounds with standard fungicides and found notable fungitoxic action against specific fungi, suggesting their use in antifungal applications (Mishra, Singh, & Wahab, 2000).

DAAO Inhibitors

A study by Hin et al. (2015) on 1,2,4-triazine-3,5(2H,4H)-dione derivatives found that many compounds in this series were potent inhibitors of d-amino acid oxidase (DAAO). This indicates their potential use in modulating neuroactive compounds and treating related disorders (Hin et al., 2015).

Antitumor Agents

Research conducted by Abdelrehim (2021) synthesized and tested 1,2,4-triazine derivatives for their cytotoxic activity against colon carcinoma cell lines. They found that certain compounds exhibited significant cytotoxic activity, suggesting their potential in cancer treatment (Abdelrehim, 2021).

properties

IUPAC Name

6-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O3/c1-2-9-15-11(18-22-9)10-12(20)16-13(21)19(17-10)8-5-3-7(14)4-6-8/h3-6H,2H2,1H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMBFROUARXRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=NN(C(=O)NC2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 2
Reactant of Route 2
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 3
Reactant of Route 3
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 4
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 5
Reactant of Route 5
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 6
Reactant of Route 6
6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

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